1-Bromo-4-(2-bromoethoxy)naphthalene
Overview
Description
1-Bromo-4-(2-bromoethoxy)naphthalene is an organic compound that is widely used in scientific research. It is a naphthalene derivative that is commonly used as a starting material for the synthesis of other organic compounds. The compound is also known by its chemical name, 2-(4-bromonaphthalen-1-yl) ethyl bromide, and has the molecular formula C12H9Br2O.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-bromoethoxy)naphthalene is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols to form covalent bonds. The compound is also known to undergo substitution reactions with various nucleophiles.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, the compound is known to have low toxicity and is generally considered safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-Bromo-4-(2-bromoethoxy)naphthalene in laboratory experiments is its versatility. The compound can be used as a starting material for the synthesis of various organic compounds, making it a valuable tool in organic chemistry research. However, the compound has limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research involving 1-Bromo-4-(2-bromoethoxy)naphthalene. One potential direction is the synthesis of new organic compounds using the compound as a starting material. Another potential direction is the study of the compound's mechanism of action and its interaction with nucleophiles. Additionally, the compound could be used in the development of new fluorescent dyes for use in biological imaging.
Scientific Research Applications
1-Bromo-4-(2-bromoethoxy)naphthalene is widely used in scientific research as a starting material for the synthesis of other organic compounds. The compound is used in the synthesis of various drugs, including antihistamines, antipsychotics, and antihypertensives. The compound is also used in the synthesis of fluorescent dyes and as a reagent in organic chemistry.
properties
IUPAC Name |
1-bromo-4-(2-bromoethoxy)naphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2O/c13-7-8-15-12-6-5-11(14)9-3-1-2-4-10(9)12/h1-6H,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQRBFFCXRFKFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)OCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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